2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid
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Overview
Description
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid is a chemical compound that combines the properties of guanidine and an iodinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable methods such as copper-catalyzed cross-coupling chemistry or the use of cyanamides that react with derivatized amines . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Iodophenyl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while nucleophilic substitution can produce various substituted guanidines .
Scientific Research Applications
2-[1-(4-Iodophenyl)ethyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Iodophenyl)ethyl]guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with aromatic systems, which can influence the conformation of substituted guanidinium species . This interaction can affect various biological pathways, including those involving DNA and protein kinases .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Phenylguanidine: Contains a phenyl group instead of an iodinated aromatic ring.
Iodophenylguanidine: Similar structure but lacks the ethyl linkage.
Uniqueness
2-[1-(4-Iodophenyl)ethyl]guanidine is unique due to the presence of both an iodinated aromatic ring and a guanidine group. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications .
Properties
CAS No. |
87862-33-7 |
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Molecular Formula |
C18H26I2N6O4S |
Molecular Weight |
676.3 g/mol |
IUPAC Name |
2-[1-(4-iodophenyl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12IN3.H2O4S/c2*1-6(13-9(11)12)7-2-4-8(10)5-3-7;1-5(2,3)4/h2*2-6H,1H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
SDRULSHZTYVELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N=C(N)N.CC(C1=CC=C(C=C1)I)N=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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